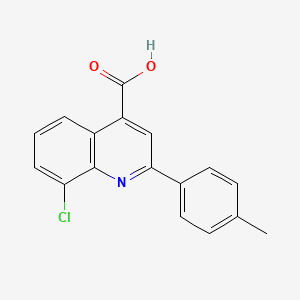

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-5-7-11(8-6-10)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOOGLXTXMVIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 2-amino-4-chlorobenzophenone and 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to ensure sustainability and cost-effectiveness .

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation to form corresponding quinoline-4-carboxylates.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

- Quinoline-4-carboxylates from oxidation.

- Aminoquinoline derivatives from reduction.

- Substituted quinoline derivatives from nucleophilic substitution .

Scientific Research Applications

Overview

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by a chloro group at the 8th position and a 4-methylphenyl group at the 2nd position of the quinoline ring, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases, primarily due to its ability to inhibit enzymes involved in critical biochemical pathways.

- Histone Deacetylase Inhibition: This compound has shown promise as an inhibitor of histone deacetylases (HDACs), which play a significant role in cancer progression. HDAC inhibitors are being explored for their anticancer properties, as they can induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Bacillus subtilis | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Variable |

In vitro tests suggest that structural modifications can enhance antibacterial activity, making this compound a candidate for further development in antimicrobial therapies .

Antitubercular Activity

Recent studies have explored the potential of quinoline derivatives as antitubercular agents. The compound's structure allows it to interact effectively with Mycobacterium tuberculosis targets, leading to significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential efficacy against tuberculosis strains .

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of quinoline derivatives highlighted that this compound induced G2/M cell cycle arrest and promoted apoptosis in cancer cell lines. The mechanism was linked to the inhibition of HDACs, resulting in altered gene expression profiles conducive to tumor suppression .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various quinoline derivatives, this compound was evaluated for its antibacterial activity against resistant strains of bacteria. The results indicated that this compound exhibited comparable efficacy to established antibiotics, suggesting its potential use as an alternative treatment for bacterial infections.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In cancer research, it may interfere with signaling pathways such as the PI3K/Akt pathway, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Quinoline-4-carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives vary widely in biological activity and physicochemical properties based on substituent positions and types. Below is a comparative analysis of key analogs:

Key Observations:

Chlorine at the 8-position is a common feature in analogs with antimycobacterial activity, as seen in Mtb DNA gyrase inhibitors .

Halogen Effects :

- Dichlorophenyl substituents (e.g., 2,4-dichlorophenyl in CAS 863180-69-2) increase molecular weight and lipophilicity, which may reduce solubility but improve membrane permeability .

Activity Divergence :

- The 2-methylphenyl analog (CAS 667437-81-2) is hypothesized to inhibit COX-2, while chlorophenyl derivatives are more commonly linked to antimicrobial effects .

Physicochemical and Pharmacokinetic Properties

Biological Activity

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antitubercular properties, along with its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a chloro group at the 8-position and a 4-methylphenyl group at the 2-position, along with a carboxylic acid functional group. This unique substitution pattern enhances its solubility and reactivity, making it a versatile candidate for biological applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro studies employing the agar diffusion method demonstrated that this compound inhibits the growth of these bacteria more effectively than standard antibiotics like ampicillin and gentamycin. The minimum inhibitory concentrations (MICs) for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | >64 |

| Methicillin-resistant S. aureus | 64 |

The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death .

2. Anticancer Properties

The compound has also been explored for its potential anticancer effects. Studies suggest that it may interfere with critical signaling pathways involved in cancer cell proliferation, particularly the PI3K/Akt pathway. This interference can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

In vitro assays have shown that the compound induces cell cycle arrest and apoptosis in various cancer cell lines, demonstrating lower cytotoxicity compared to traditional chemotherapeutics. For instance, the IC50 values for several cancer cell lines are shown in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

3. Antitubercular Activity

Recent studies have identified the compound as a potential inhibitor of Mycobacterium tuberculosis (Mtb). In vitro screening revealed that it exhibits moderate activity against Mtb, with an MIC90 of approximately 62.57 µg/mL, indicating its potential as a lead compound for developing new antitubercular agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : The compound binds to DNA gyrase, preventing DNA supercoiling necessary for replication.

- Apoptosis Induction : It activates apoptotic pathways by modulating key proteins involved in cell survival and death.

Structure-Activity Relationship (SAR)

The unique structural features of this compound significantly influence its biological activity. The presence of the chloro group enhances electrophilicity, allowing for better interaction with nucleophiles in biological systems. The carboxylic acid moiety increases solubility in aqueous environments, facilitating better bioavailability .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study comparing various quinoline derivatives found that modifications at the 2-position significantly increased antibacterial activity against resistant strains .

- Cytotoxicity Assessments : Research involving mouse macrophage cell lines demonstrated that while exhibiting antibacterial properties, the compound maintained low cytotoxicity levels comparable to established antibiotics .

- Antitubercular Screening : A recent investigation into new quinoline derivatives showed promising results for this compound against non-replicating Mtb strains under low oxygen conditions .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with carbonyl derivatives under controlled conditions. Key steps include:

- Inert Atmosphere : Reactions are performed under nitrogen/argon to prevent oxidation of intermediates .

- Temperature Control : Stepwise heating (e.g., 80–120°C) to promote cyclization while minimizing side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance quinoline ring formation. Post-synthesis, the carboxylic acid group is introduced via hydrolysis of ester precursors. Yield optimization requires monitoring by TLC/HPLC .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at position 8, methylphenyl at position 2). Key NMR signals include aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad δ ~12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for quinoline derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Strategies include:

- Comparative Analysis : Cross-referencing data from structurally analogous compounds (e.g., 8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid vs. 8-fluoro-7-methylquinoline-4-carboxylic acid ).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental results .

- Crystallography : Single-crystal XRD to unambiguously assign substituent positions and resolve ambiguities .

Q. What crystallographic techniques are employed to determine the solid-state structure of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) with a CCD detector.

- Structure Solution : SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters. OLEX2 is used for visualization and analysis of intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) .

- Validation : R-factor < 0.05 and CCDC deposition for public access .

Q. How can the biological mechanism of action of this compound be investigated?

- Methodological Answer :

- Target Identification : SPR (Surface Plasmon Resonance) to screen binding affinity against enzymes (e.g., kinases) or receptors.

- Molecular Docking : AutoDock Vina to model interactions between the carboxylic acid group and active-site residues (e.g., hydrogen bonds with catalytic lysine) .

- SAR Studies : Synthesis of derivatives (e.g., replacing chlorine with fluorine or modifying the methylphenyl group) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.